molecular formula C20H18N2O2S B2377546 N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 671198-90-6

N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2377546
CAS No.: 671198-90-6
M. Wt: 350.44
InChI Key: OLUMZPKJIWVSDZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS 671198-90-6) is a synthetic small molecule with a molecular formula of C20H18N2O2S and a molecular weight of 350.43 g/mol . This acetamide derivative is of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. The compound's structure incorporates a quinoline scaffold, a heterocycle widely recognized for its diverse pharmacological properties . Researchers are exploring its potential as a cytotoxic and anti-proliferative agent against various cancer cell lines. The mechanism of action for such compounds often involves disrupting critical cellular pathways or protein-protein interactions, leading to the inhibition of rapidly dividing cells . Its structural features, including the sulfanylacetamide bridge and acetylphenyl group, make it a valuable intermediate or lead compound for designing novel therapeutic agents. Available in quantities from 2 μmol to 75 mg, this product is intended for research and development purposes in a controlled laboratory environment . This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-10-20(22-18-9-4-3-8-17(13)18)25-12-19(24)21-16-7-5-6-15(11-16)14(2)23/h3-11H,12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUMZPKJIWVSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Acetylation of Aniline: The aniline derivative is acetylated using acetic anhydride to introduce the acetyl group at the 3-position.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the acetylated aniline derivative with 2-chloro-N-(4-methylquinolin-2-yl)acetamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanylacetamides.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationship (SAR): Quinoline Derivatives: Chlorine or methyl substituents () improve metabolic stability and target affinity. Sulfanyl Linker: Critical for maintaining conformational flexibility and enabling disulfide bond mimicry in enzyme inhibition .
  • Biological Target Specificity : Despite shared sulfanyl acetamide backbones, heterocyclic cores dictate target specificity—e.g., iCRT3’s oxazole vs. VUAA-1’s triazole directing activity to Wnt or olfactory pathways, respectively .

Biological Activity

N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

N 3 acetylphenyl 2 4 methylquinolin 2 yl sulfanyl acetamide\text{N 3 acetylphenyl 2 4 methylquinolin 2 yl sulfanyl acetamide}

This structure includes a phenyl group substituted with an acetyl group and a quinoline moiety linked through a sulfur atom.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of quinoline and acetophenone demonstrate potent anticancer properties against multiple cancer cell lines.
  • Antimicrobial Properties : Compounds containing quinoline moieties are known for their antimicrobial effects.
  • Enzyme Inhibition : Some derivatives have shown promise as inhibitors of key enzymes involved in cancer progression.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of quinoline-thiosemicarbazone derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7, indicating strong anticancer potential compared to doxorubicin (IC50 = 3.23 µg/mL) .
  • Mechanism of Action : Research suggests that these compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Quinoline Ring : Variations in the methyl group position on the quinoline ring can significantly alter the compound's potency against cancer cell lines .
  • Acetyl Group Influence : The presence of an acetyl group on the phenyl ring enhances solubility and bioavailability, contributing to increased biological activity.

Enzyme Inhibition

Recent studies have highlighted the ability of certain derivatives to inhibit enzymes such as α-glucosidase, which is crucial in glucose metabolism and diabetes management. For instance, compounds were found to exhibit competitive inhibition with IC50 values significantly lower than that of acarbose, a standard α-glucosidase inhibitor .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µg/mL)Reference
This compoundHCT-1161.9
DoxorubicinHCT-1163.23
AcarboseYeast α-glucosidase750.1

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Prepare the quinoline scaffold via Skraup or Friedländer synthesis, followed by sulfanyl group introduction via nucleophilic substitution .

Acetamide Coupling : React the sulfanyl-quinoline intermediate with 3-acetylphenyl isocyanate or activated esters under reflux in aprotic solvents (e.g., DMF, THF) .

  • Optimization : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and column chromatography for purification. Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied using design-of-experiment (DoE) approaches .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and absence of tautomers (e.g., acetyl resonance at ~2.5 ppm for methyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₁₈N₂O₂S; exact mass 362.1098) .
  • Infrared Spectroscopy (IR) : Validate carbonyl (C=O at ~1680 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) groups .

Q. What are the primary biological screening models used to evaluate this compound’s activity, and how should controls be designed?

  • Methodological Answer :

  • Antimicrobial Assays : Microdilution broth methods (e.g., MIC against S. aureus or E. coli) with ciprofloxacin as a positive control .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) using doxorubicin as a reference. Include vehicle (DMSO) and untreated controls .
  • Data Interpretation : Use IC₅₀ values and dose-response curves to compare efficacy. Address solubility artifacts by testing compound stability in assay media .

Advanced Research Questions

Q. How does the sulfanyl-acetamide moiety influence the compound’s interaction with biological targets, and what computational methods can predict binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase for antimicrobial activity). Focus on hydrogen bonding between the sulfanyl group and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (20–50 ns trajectories) to assess conformational changes in target proteins .
  • Experimental Validation : Compare computational predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELX programs for structure solution and refinement .
  • Key Parameters : Analyze torsion angles (e.g., between quinoline and acetamide planes) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing conformers) .
  • Case Study : In analogous sulfanyl-acetamides, intramolecular N–H⋯N bonds enforce a folded conformation, altering solubility and bioactivity .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability across cell lines) and apply multivariate statistics to identify confounding variables (e.g., assay protocols, substituent electronic effects) .
  • Synthetic Re-evaluation : Resynthesize disputed analogs with rigorous purity control (≥95% by HPLC) and retest in standardized assays .
  • Case Example : Methyl substitution on the quinoline ring may enhance membrane permeability but reduce target affinity, explaining potency discrepancies .

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